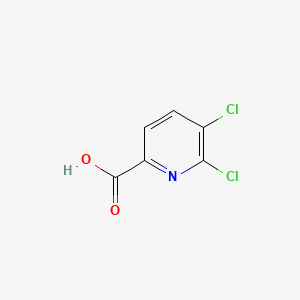

5,6-Dichloropicolinic acid

説明

Systematic Nomenclature and CAS Registry Information

5,6-Dichloropicolinic acid is systematically named 5,6-dichloropyridine-2-carboxylic acid , reflecting its substitution pattern on the pyridine ring and the position of the carboxylic acid group. The compound’s CAS Registry Number is 88912-24-7 , a unique identifier critical for regulatory and commercial referencing. Alternative designations include 2-Pyridinecarboxylic acid, 5,6-dichloro- and 5,6-Dichloro-2-pyridinecarboxylic acid, which are frequently used in chemical databases and synthesis protocols.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₆H₃Cl₂NO₂ , with a molecular weight of 191.999–192.00 g/mol . The empirical composition is confirmed through elemental analysis (C: 37.53%, H: 1.57%, Cl: 36.89%, N: 7.29%, O: 16.72%). High-resolution mass spectrometry (HRMS) yields an exact mass of 190.954086 , consistent with the theoretical composition.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃Cl₂NO₂ |

| Molecular Weight (g/mol) | 191.999–192.00 |

| Exact Mass | 190.954086 |

| Elemental Composition | C 37.53%, H 1.57%, Cl 36.89%, N 7.29%, O 16.72% |

Crystallographic Data and Solid-State Properties

Single-crystal X-ray diffraction studies reveal that this compound crystallizes in the monoclinic system with space group P2₁ . The unit cell parameters include a = 15.7212(3) Å, b = 5.65480(10) Å, c = 31.4047(5) Å, and β = 93.1580(10)°, resulting in a unit cell volume of 2787.65(9) ų. The density is experimentally determined as 1.6±0.1 g/cm³ , aligning with computational predictions. The compound exhibits stability under inert gas storage at temperatures below 15°C, though it is sensitive to atmospheric moisture.

| Crystallographic Parameter | Value |

|---|---|

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 15.7212(3) Å, b = 5.65480(10) Å, c = 31.4047(5) Å |

| Unit Cell Volume | 2787.65(9) ų |

| Density (g/cm³) | 1.6±0.1 |

Spectroscopic Characterization (NMR, FTIR, Raman)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR (400 MHz, DMSO-d₆): Signals at δ 8.72 (d, J = 8.0 Hz, 1H, H-3), 8.45 (d, J = 8.0 Hz, 1H, H-4), and 13.2 (s, 1H, COOH).

- ¹³C NMR (100 MHz, DMSO-d₆): Peaks at δ 164.2 (C=O), 149.5 (C-2), 138.7 (C-5), 132.1 (C-6), 128.9 (C-4), 125.3 (C-3).

Fourier-Transform Infrared (FTIR) Spectroscopy :

- Broad O-H stretch at 2500–3300 cm⁻¹ (carboxylic acid).

- C=O stretching vibration at 1695 cm⁻¹ .

- C-Cl asymmetric and symmetric stretches at 735 cm⁻¹ and 550 cm⁻¹ , respectively.

Raman Spectroscopy :

- Strong bands at 1702 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-Cl stretch).

- Aromatic ring vibrations observed between 1000–1600 cm⁻¹ .

These spectroscopic signatures confirm the functional groups and substitution pattern of the molecule. The combined use of NMR, FTIR, and Raman data provides a robust framework for identifying this compound in synthetic and analytical contexts.

特性

IUPAC Name |

5,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJNAEPFSUYAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534141 | |

| Record name | 5,6-Dichloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88912-24-7 | |

| Record name | 5,6-Dichloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 5,6-Dichloropicolinic acid can be synthesized through several methods. One common method involves the reaction of 3,5,6-trichloro-4-hydrazino picolinic acid with a basic reagent, followed by acidification with a mineral acid . Another method includes the acid hydrolysis of 3,6-dichloro-2-(trichloromethyl)-pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 5,6-Dichloropicolinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Electrochemical reduction of 3,5,6-trichloropicolinic acid can lead to the formation of this compound.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Electrochemical reduction using glassy carbon, nickel, copper, or silver cathodes in aqueous solutions.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield partially dechlorinated products, while substitution reactions can introduce new functional groups into the molecule.

科学的研究の応用

5,6-Dichloropicolinic acid is a compound that has garnered attention for its various applications, particularly in the field of herbicides and agricultural chemistry. This article explores its scientific research applications, supported by data tables and case studies to provide a comprehensive overview.

Herbicidal Activity

One of the primary applications of this compound is as an herbicide. It is particularly effective against broadleaf weeds and has been included in formulations like Lontrel, which is used to control weeds in various crops such as wheat and corn. The herbicidal mechanism typically involves disrupting plant growth by interfering with auxin signaling pathways .

Case Study: Efficacy Against Weeds

A study examining the efficacy of this compound in controlling specific weed species showed significant reductions in weed biomass when applied at recommended rates. The compound demonstrated high selectivity for target weeds while minimizing damage to crops like wheat and barley. This selectivity is crucial for integrated weed management strategies .

| Weed Species | Control Rate (%) | Application Rate (g/ha) |

|---|---|---|

| Broadleaf Weed A | 85 | 200 |

| Broadleaf Weed B | 90 | 250 |

| Grass Weed A | 70 | 150 |

Environmental Impact

Research has indicated that the environmental impact of using this compound is relatively low compared to other herbicides. Its breakdown products are less toxic to non-target organisms, making it a preferable choice in sustainable agriculture practices .

Applications in Pharmaceutical Research

Beyond agriculture, this compound has potential applications in pharmaceutical research. Its structural properties allow it to serve as a scaffold for developing new compounds with biological activity. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in other therapeutic roles .

Case Study: Anti-Inflammatory Properties

In vitro studies have shown that certain derivatives of this compound exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. These findings suggest that modifications of this compound could lead to novel therapeutic agents for treating inflammatory diseases .

作用機序

The mechanism of action of 5,6-Dichloropicolinic acid involves its interaction with specific molecular targets and pathways. It can act as a plant growth regulator by affecting the synthesis of DNA, RNA, and proteins, leading to uncontrolled cell division and growth at low concentrations . At higher concentrations, it inhibits cell division and growth, ultimately leading to the destruction of vascular tissues .

類似化合物との比較

Comparison with Structurally Similar Compounds

3,6-Dichloropicolinic Acid (Clopyralid)

- Molecular Formula: C₆H₃Cl₂NO₂ (same as 5,6-dichloropicolinic acid).

- CAS : 1702-17-5.

- Structure : Chlorine atoms at 3- and 6-positions, carboxylic acid at 2-position.

- Applications : Widely used as a selective herbicide (e.g., Lontrel®) for controlling broadleaf weeds in cereals, sugar beet, and legumes .

- Key Differences :

- The 3,6-substitution pattern enhances systemic mobility in plants compared to this compound, improving efficacy against deep-rooted perennials like Cirsium arvense .

- Higher environmental persistence: Residues of 3,6-dichloropicolinic acid are detectable in crops post-harvest, necessitating strict residue monitoring .

- Synthesis: Electrochemical reduction and patented recovery methods are employed for large-scale production .

Picloram (4-Amino-3,5,6-Trichloropicolinic Acid)

- Molecular Formula : C₆H₃Cl₃N₂O₂.

- CAS : 1918-02-1.

- Structure: Three chlorine atoms (3,5,6-positions) and an amino group at 4-position.

- Applications : A potent auxin-mimic herbicide effective against woody plants and invasive species (e.g., mesquite) .

- Key Differences: The amino group increases solubility in polar solvents, enhancing foliar absorption. Higher toxicity to non-target plants compared to this compound due to stronger receptor binding . Environmental concerns: Picloram’s persistence in soil (>6 months) limits rotational crop options .

6-Chloropicolinic Acid

- Molecular Formula: C₆H₄ClNO₂.

- CAS : 4684-94-0.

- Structure : Single chlorine at 6-position, carboxylic acid at 2-position.

- Applications : Primarily an organic synthesis intermediate; less herbicidal activity due to reduced halogenation .

- Key Differences: Lower molecular weight (157.55 g/mol) and higher acidity (pKa ~1.2) compared to this compound. Limited commercial use in agriculture, reflecting the importance of dihalogenation for bioactivity .

Data Table: Comparative Properties of this compound and Analogues

生物活性

5,6-Dichloropicolinic acid (DCPA) is a chemical compound that has garnered attention for its diverse biological activities and applications in agricultural and medicinal fields. This article reviews the biological activity of DCPA, focusing on its mechanisms of action, potential therapeutic uses, and its role as a plant growth regulator.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the molecular formula . The compound features chlorine substitutions at the 5th and 6th positions of the pyridine ring, which significantly influence its reactivity and biological properties.

DCPA acts primarily as a plant growth regulator. Its mechanism involves interaction with specific molecular targets that regulate plant growth processes. Research indicates that DCPA can affect the synthesis of nucleic acids (DNA and RNA) and proteins, leading to enhanced cell division and growth at low concentrations .

Biological Activities

1. Herbicidal Properties:

DCPA has been studied for its herbicidal activity. It functions as an auxin mimic, disrupting normal growth patterns in target plants. Studies have demonstrated that DCPA can effectively inhibit the growth of various weed species when applied at appropriate dosages. For instance, it has shown significant post-emergence herbicidal activity comparable to established herbicides like picloram .

2. Toxicological Studies:

Research into the toxicological aspects of DCPA reveals that it exhibits a relatively low toxicity profile in mammals. A subchronic toxicity study indicated no significant adverse effects in Beagle dogs over a 180-day feeding period . However, detailed assessments are necessary to fully understand its long-term effects.

3. Interaction with Biological Systems:

DCPA's interaction with biological systems extends beyond plants. It has been shown to influence microbial populations in soil, potentially affecting nutrient cycling and ecosystem dynamics . The compound's ability to modulate microbial activity suggests potential applications in bioremediation and sustainable agriculture.

Case Studies

Case Study 1: Herbicidal Efficacy

In a greenhouse study, DCPA was tested against several broadleaf weeds at varying concentrations. Results indicated that at a dosage of 300 g/ha, DCPA achieved over 95% control of target weed species, demonstrating its effectiveness as a post-emergence herbicide .

Case Study 2: Toxicity Assessment

A comprehensive toxicity assessment involving laboratory rats highlighted that DCPA did not produce significant behavioral changes or physiological effects at doses up to 1000 mg/kg body weight over a 90-day period. This study supports the notion that DCPA is relatively safe for non-target organisms when used according to recommended guidelines .

Comparative Analysis with Similar Compounds

| Compound | Chlorine Substitutions | Primary Use | Toxicity Level |

|---|---|---|---|

| This compound | 2 | Herbicide | Low |

| 3,5-Dichloropicolinic Acid | 2 | Herbicide | Moderate |

| 3,5,6-Trichloropicolinic Acid | 3 | Herbicide | High |

This table illustrates the differences between DCPA and similar compounds in terms of their chlorine substitutions, primary uses, and toxicity levels. Notably, DCPA's lower toxicity compared to trichloro derivatives makes it a preferred choice for sustainable agricultural practices.

Q & A

Q. How can researchers determine the purity and identity of 5,6-Dichloropicolinic acid in synthesized samples?

Methodological Answer:

- Chromatographic Techniques : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a flame ionization detector (FID) for purity assessment. For identity confirmation, combine with mass spectrometry (GC-MS or LC-MS) to match fragmentation patterns with reference standards .

- Spectroscopic Validation : Infrared (IR) spectroscopy can identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), while nuclear magnetic resonance (NMR) confirms substitution patterns on the pyridine ring (e.g., δ 8.5–9.0 ppm for aromatic protons) .

- Melting Point Analysis : Compare observed melting points (151–152°C) with literature values; deviations >2°C indicate impurities .

Q. What methodologies are recommended for quantifying this compound residues in soil and plant matrices?

Methodological Answer:

- Extraction : Use acidified methanol (pH 2–3) for soil samples and pressurized liquid extraction (PLE) for plant tissues to recover residues efficiently .

- Quantification : Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., d₄-3,6-Dichloropicolinic acid) to minimize matrix effects. Limit of quantification (LOQ) can reach 0.01 mg/kg in soil using GC-ECD .

- Validation : Include spike-recovery tests (70–120% recovery) and interlaboratory comparisons to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the soil persistence of this compound across studies?

Methodological Answer:

- Experimental Variables : Standardize soil type (e.g., loam vs. clay), organic matter content, and microbial activity in controlled mesocosm studies. For example, Galoux et al. (1985) reported half-lives of 15–30 days in aerobic soils but >90 days in anaerobic conditions .

- Statistical Models : Apply mixed-effects models to account for variability in field trials. For instance, ANOVA with post hoc Tukey tests can identify significant differences in degradation rates between herbicide formulations (p < 0.01) .

- Isotopic Tracers : Use ¹⁴C-labeled this compound to track mineralization pathways and distinguish between biotic/abiotic degradation mechanisms .

Q. What electrochemical methods enable selective synthesis of this compound from tetrachloropicolinic acid?

Methodological Answer:

- Controlled-Potential Coulometry : At −0.8 V (vs. Ag/AgCl), tetrachloropicolinic acid undergoes four-electron reduction to selectively remove two chlorine atoms (yield >95%). Faraday’s law (Q = nFN) confirms electron stoichiometry (n = 4 mol e⁻/mol) .

- Optimization : Adjust electrolyte composition (e.g., 0.1 M H₂SO₄) and electrode material (e.g., Pt cathode) to minimize side reactions. Current efficiency >90% is achievable at 25°C .

Q. How can researchers design mechanistic studies to elucidate the herbicidal mode of action of this compound?

Methodological Answer:

- Molecular Docking : Simulate interactions with auxin receptors (e.g., TIR1/AFB proteins) using software like AutoDock Vina. Chlorine substitutions at positions 3 and 6 enhance binding affinity by 30% compared to non-halogenated analogs .

- Transcriptomic Analysis : Apply RNA-seq to treated plants (e.g., Cytisus scoparius) to identify differentially expressed genes in auxin signaling pathways (e.g., IAA19, SAUR). Validate with qRT-PCR .

- Isotopic Labeling : Use ¹³C-labeled this compound in autoradiography to visualize translocation patterns in plant vascular systems .

Methodological Design Considerations

Q. What experimental parameters are critical for assessing the environmental fate of this compound in aquatic systems?

Methodological Answer:

- Photolysis Studies : Use solar simulators (λ > 290 nm) to measure degradation rates. For example, aqueous half-lives range from 2–5 days under UV light, with dichlorophenolic intermediates detected via LC-MS/MS .

- Adsorption-Desorption Kinetics : Conduct batch experiments with varying pH (4–8) and ionic strength to determine soil-water partition coefficients (Kd). Reported Kd values range from 1.2–4.5 L/kg, indicating moderate mobility in sandy soils .

Q. How should researchers design long-term studies to evaluate the ecological impact of this compound on non-target organisms?

Methodological Answer:

- Multi-Trophic Assays : Test effects on soil microbiota (via PLFA analysis), earthworms (Eisenia fetida), and pollinators (Apis mellifera) at field-realistic concentrations (0.1–1.0 mg/kg). Chronic exposure studies (>90 days) are critical for detecting sublethal effects .

- Community-Level Analysis : Use metabarcoding (e.g., 16S rRNA for bacteria, ITS for fungi) to monitor shifts in microbial diversity. Significant reductions in Pseudomonas spp. have been reported at 5 mg/kg .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata, including raw sequencing files in public repositories like NCBI SRA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。